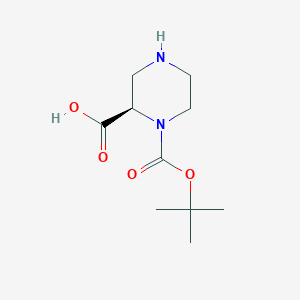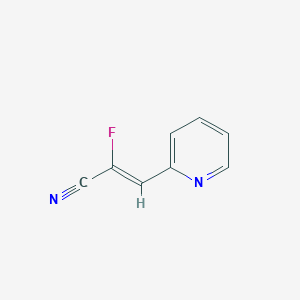
3-(2-Pyridinyl)-2-fluoropropenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Pyridinyl)-2-fluoropropenenitrile, also known as PF-04859989, is a chemical compound that belongs to the class of acrylonitriles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
3-(2-Pyridinyl)-2-fluoropropenenitrile acts as a competitive inhibitor of DGAT1 by binding to its active site. This prevents the enzyme from catalyzing the synthesis of triglycerides, thereby reducing the accumulation of fat in the body. The exact mechanism of how 3-(2-Pyridinyl)-2-fluoropropenenitrile interacts with DGAT1 is still under investigation.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-(2-Pyridinyl)-2-fluoropropenenitrile can reduce body weight and improve glucose tolerance in animal models of obesity and diabetes. It has also been found to decrease the levels of triglycerides and cholesterol in the blood. However, further studies are needed to determine the long-term effects of 3-(2-Pyridinyl)-2-fluoropropenenitrile and its safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(2-Pyridinyl)-2-fluoropropenenitrile is its high potency and selectivity towards DGAT1. This makes it a useful tool for studying the role of this enzyme in metabolic disorders. However, its low solubility in aqueous solutions and poor pharmacokinetic properties limit its use in vivo. Therefore, alternative delivery methods and analogs of 3-(2-Pyridinyl)-2-fluoropropenenitrile are being developed to overcome these limitations.
Orientations Futures
There are several future directions for the research on 3-(2-Pyridinyl)-2-fluoropropenenitrile. One area of focus is the development of analogs with improved pharmacokinetic properties and efficacy. Another direction is the investigation of the potential therapeutic applications of 3-(2-Pyridinyl)-2-fluoropropenenitrile in other diseases such as cancer and inflammation. Additionally, the role of DGAT1 in lipid metabolism and its interaction with other enzymes and pathways need to be further elucidated. Overall, 3-(2-Pyridinyl)-2-fluoropropenenitrile has shown promising results in preclinical studies and holds great potential for the development of new therapies for metabolic disorders.
Méthodes De Synthèse
The synthesis of 3-(2-Pyridinyl)-2-fluoropropenenitrile involves the reaction of 2-pyridinecarboxaldehyde with 2-chloro-3,3,3-trifluoropropene in the presence of a base. The resulting intermediate is then treated with sodium cyanide to yield the final product. This method has been optimized to achieve high yields and purity of 3-(2-Pyridinyl)-2-fluoropropenenitrile.
Applications De Recherche Scientifique
3-(2-Pyridinyl)-2-fluoropropenenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on the enzyme diacylglycerol O-acyltransferase 1 (DGAT1), which is involved in the synthesis of triglycerides. This makes 3-(2-Pyridinyl)-2-fluoropropenenitrile a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Propriétés
Numéro CAS |
140137-14-0 |
|---|---|
Nom du produit |
3-(2-Pyridinyl)-2-fluoropropenenitrile |
Formule moléculaire |
C8H5FN2 |
Poids moléculaire |
148.14 g/mol |
Nom IUPAC |
(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H5FN2/c9-7(6-10)5-8-3-1-2-4-11-8/h1-5H/b7-5- |
Clé InChI |
SUHJVGJLQDTXKV-ALCCZGGFSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C=C(/C#N)\F |
SMILES |
C1=CC=NC(=C1)C=C(C#N)F |
SMILES canonique |
C1=CC=NC(=C1)C=C(C#N)F |
Synonymes |
2-Propenenitrile,2-fluoro-3-(2-pyridinyl)-,(Z)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



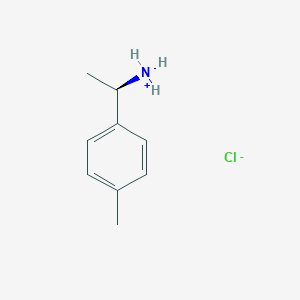



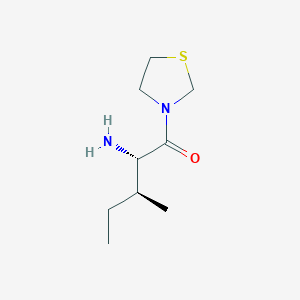
![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)
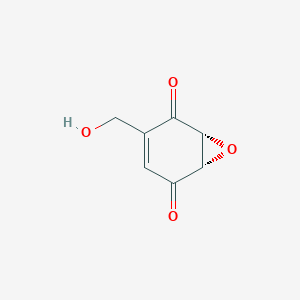

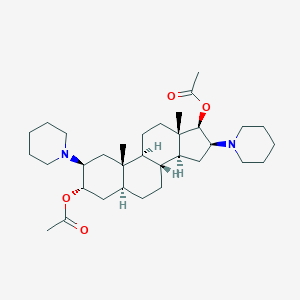
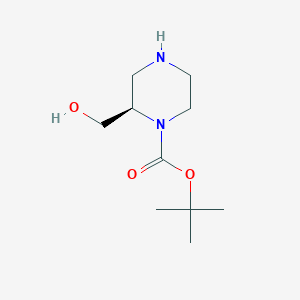
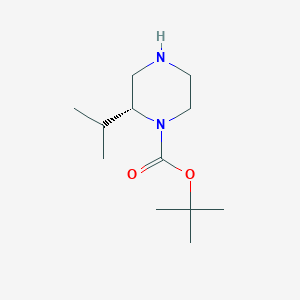
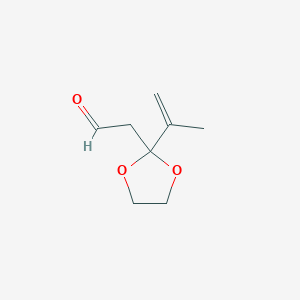
![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)
